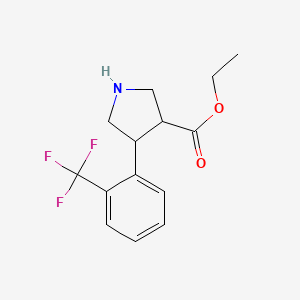

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

説明

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a trifluoromethylphenyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group, which can influence reactivity, solubility, and biological activity.

特性

分子式 |

C14H16F3NO2 |

|---|---|

分子量 |

287.28 g/mol |

IUPAC名 |

ethyl 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-8-18-7-10(11)9-5-3-4-6-12(9)14(15,16)17/h3-6,10-11,18H,2,7-8H2,1H3 |

InChIキー |

LKRKXHQYCFPYBM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1CNCC1C2=CC=CC=C2C(F)(F)F |

製品の起源 |

United States |

準備方法

4-(2-(トリフルオロメチル)フェニル)ピロリジン-3-カルボン酸エチルの合成は、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、2-(トリフルオロメチル)ベンズアルデヒドと3-アミノクロトン酸エチルを酸性条件下で反応させて、対応するシッフ塩基を生成し、その後環化させてピロリジン環を生成することです 。 工業生産方法では、収率と純度を最適化するために、高圧反応器と連続フローシステムを使用することがよくあります .

化学反応の分析

科学研究の用途

4-(2-(トリフルオロメチル)フェニル)ピロリジン-3-カルボン酸エチルは、幅広い科学研究用途を持っています。

科学的研究の応用

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:

作用機序

類似化合物の比較

4-(2-(トリフルオロメチル)フェニル)ピロリジン-3-カルボン酸エチルは、次のような他のピロリジン誘導体と比較できます。

4-フェニルピロリジン-3-カルボン酸エチル: トリフルオロメチル基がないため、親油性と代謝安定性が低くなります.

4-(2-クロロフェニル)ピロリジン-3-カルボン酸エチル: トリフルオロメチル基の代わりに塩素原子が存在するため、化合物の反応性と結合特性に影響を与えます.

これらの比較は、4-(2-(トリフルオロメチル)フェニル)ピロリジン-3-カルボン酸エチルの独自性を示しており、さまざまな科学的および産業的用途において貴重な化合物となっています。

類似化合物との比較

Key Observations:

- Yield and Complexity : The title compound (21% yield) exhibits a lower synthetic efficiency compared to simpler analogs like compound 211 (72%) and more complex derivatives like 10d (93.4%). This suggests that steric hindrance from the trifluoromethylphenyl group or reaction pathway limitations may impede synthesis .

- Structural Diversity: Derivatives with extended functional groups (e.g., thiazole, urea in 10d) show higher molecular weights (~550 vs.

- Fluorination Effects : The difluoro analog (8 ) and pyridine-based compound (7 ) highlight how fluorination patterns and heterocyclic cores influence physicochemical properties like lipophilicity (XLogP3 = 2.9 for 7 ) and stability .

Spectroscopic and Analytical Data

- ESI-MS : The title compound ([M+1] = 328.2) aligns with its molecular formula, while compound 211 ([M-1] = 249.9) confirms deprotonation under analytical conditions .

- ¹H NMR: For compound 211, diagnostic peaks include aromatic protons (δ 7.27–7.34 ppm) and methyl groups (δ 2.12 ppm), providing insights into electronic environments absent in the title compound’s data .

生物活性

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity. The molecular formula is , with a molecular weight of approximately 287.28 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, facilitating better membrane permeability and interaction with biological targets.

Research indicates that Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate interacts with specific enzymes and receptors, potentially modulating their activities. The presence of the trifluoromethyl group is hypothesized to enhance these interactions through electronic effects, which may lead to increased metabolic stability and improved pharmacological profiles .

Potential Therapeutic Effects:

- Anti-inflammatory Activity: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Effects: The compound has also shown promise in pain relief applications, although further research is required to confirm these effects.

Comparative Analysis

To understand the uniqueness of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, it can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-phenylpyrrolidine-3-carboxylate | Lacks trifluoromethyl group | Different physicochemical properties |

| Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | Contains chlorine instead of trifluoromethyl | Varying lipophilicity |

| Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate | Contains methyl group | Different steric effects compared to trifluoromethyl |

The trifluoromethyl group's presence in Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate imparts distinctive properties such as enhanced bioactivity and metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds containing the trifluoromethyl group. For instance, a study highlighted that the inclusion of a -CF₃ group significantly increased the potency of certain compounds against biological targets, including enzymes involved in neurotransmission and inflammation pathways .

In another study focusing on antibacterial activity, compounds similar in structure demonstrated significant inhibition against various bacterial strains, suggesting that Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate could also possess antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。